N-(2-(N-benzyl-N-phenethylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-[benzyl(2-phenylethyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c28-25(22-11-12-23-24(17-22)32-19-31-23)26-14-16-33(29,30)27(18-21-9-5-2-6-10-21)15-13-20-7-3-1-4-8-20/h1-12,17H,13-16,18-19H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNNXZYANUGLBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCS(=O)(=O)N(CCC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(N-benzyl-N-phenethylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Core: This step involves the cyclization of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a reaction between a suitable amine (such as benzylamine) and a sulfonyl chloride derivative.
Attachment of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate carboxylic acid derivative under amide coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(N-benzyl-N-phenethylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to a sulfonamide or even to a thiol under specific conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfonamides or thiols.
Scientific Research Applications
N-(2-(N-benzyl-N-phenethylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s interactions with biological macromolecules are studied to understand its potential as a therapeutic agent.
Medicine: Research into its pharmacological properties could lead to the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Its unique chemical structure makes it useful in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(N-benzyl-N-phenethylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong hydrogen bonds with active site residues, while the benzo[d][1,3]dioxole moiety can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the compound’s biological effects.
Comparison with Similar Compounds
N-(3-(Trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide (IIc)
- Structure : Features a trifluoromethylphenyl group at the carboxamide nitrogen.
- Key Insight : The electron-withdrawing trifluoromethyl group may enhance binding to enzymatic targets like α-amylase.
N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (S807)
- Structure : Contains a branched alkyl chain (heptan-4-yl) at the carboxamide nitrogen.
- Activity: Functions as a potent umami flavor enhancer (1000-fold more effective than monosodium glutamate) by agonizing the human umami receptor .
- Metabolism: Rapidly oxidized by rat and human liver microsomes, suggesting high metabolic turnover .
- Physicochemical Properties : LogP = 2.97, indicating moderate lipophilicity .
N-(4-(2-Methoxyphenoxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide (IId)
- Structure: Substituted with a methoxyphenoxy phenyl group.
- Activity: Exhibits anticancer activity against HeLa and HepG2 cell lines (IC₅₀ = 26.59–65.16 µM). The phenoxy group is implicated in enhancing cytotoxicity .
N-(3,4-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2)
- Structure : Dimethoxyphenyl substitution at the carboxamide nitrogen.
- Synthesis : Purified via silica gel chromatography; characterized by NMR and HRMS .
- Potential Applications: Structural motifs suggest possible antimicrobial or anticancer applications, though specific data are lacking.
Structural and Functional Differences
*Estimated based on trifluoromethyl group’s contribution to lipophilicity.
Pharmacokinetic and Toxicological Considerations
- Metabolism : The sulfamoyl group in the target compound may reduce metabolic clearance compared to S807, which undergoes rapid oxidation . However, sulfamoyl-containing drugs often require careful evaluation for renal toxicity.
- Anticancer analogs (e.g., IId) exhibit cytotoxicity in the µM range, necessitating selective targeting .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Trifluoromethyl (IIc) enhances enzymatic inhibition, likely via improved target binding .
- Alkyl Chains : Branched alkyl groups (S807) favor receptor agonism but increase metabolic liability .
- Aromatic Substitutions: Phenoxy (IId) and dimethoxyphenyl (HSD-2) groups correlate with cytotoxicity, possibly through DNA intercalation or oxidative stress .
- Sulfamoyl Modifications : The target compound’s sulfamoyl ethyl side chain may improve solubility compared to alkyl/aryl analogs, though steric effects could reduce membrane permeability.
Biological Activity
N-(2-(N-benzyl-N-phenethylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C25H29N3O4S
- Molecular Weight : 465.58 g/mol
- CAS Number : 2228846-74-8
This compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a related compound demonstrated inhibition of EGFR (epidermal growth factor receptor) tyrosine kinase activity, which is pivotal in cancer cell proliferation. The molecular docking studies revealed strong binding affinities, suggesting potential as an anticancer agent .
Table 1: Anticancer Activity Data
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| DHFP | HT29 | 12.5 | EGFR Tyrosine Kinase Inhibition |
| DHFP | DU145 | 15.0 | EGFR Tyrosine Kinase Inhibition |
The proposed mechanism of action for this compound involves the modulation of signaling pathways associated with cancer cell survival and proliferation. By inhibiting key receptors such as EGFR, the compound may induce apoptosis in cancer cells while sparing normal cells.
Pharmacokinetics and Drug-Likeness
Pharmacokinetic studies using tools like Swiss ADME have provided insights into the drug-likeness and absorption characteristics of this compound. Parameters such as solubility, permeability, and metabolic stability are crucial for evaluating its potential as a therapeutic agent.
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Lipinski's Rule of Five | Compliant |
| Solubility (Log S) | -3.0 |
| Permeability (Papp) | Moderate |
Case Studies
A case study involving the synthesis and biological evaluation of related compounds has shown promising results in vitro. For example, a study reported that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines including breast and prostate cancer cells .
Q & A
Basic: What are the key considerations in optimizing the synthesis of this compound to improve yield and purity?
Answer:
Optimization requires careful selection of solvents (e.g., dimethylformamide or dichloromethane for solubility and reactivity), temperature control (50–80°C to minimize side reactions), and catalytic systems (e.g., Pd-based catalysts for cross-coupling steps) . Multi-step reactions should prioritize intermediate purification via flash chromatography (using silica gel with ethyl acetate/hexane gradients) or recrystallization (ethanol/water systems) to remove impurities . Monitoring reaction progress with TLC or HPLC ensures stepwise completion before proceeding to subsequent stages .
Basic: Which spectroscopic and analytical techniques are most reliable for characterizing the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms functional groups (e.g., sulfamoyl, benzodioxole) and stereochemistry. Aromatic proton signals at δ 6.8–7.5 ppm and sulfonamide protons at δ 3.0–3.5 ppm are diagnostic .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., expected [M+H]⁺ for C₂₉H₂₉N₂O₅S) and fragmentation patterns .
- Melting Point Analysis: Sharp melting points (e.g., 180–185°C) indicate purity, while broad ranges suggest impurities .
Advanced: How can researchers resolve contradictions in reported biological activity data for sulfamoyl-containing analogs across studies?
Answer:
Contradictions often arise from variations in assay conditions (e.g., pH, cell lines) or structural analogs with subtle functional group differences. To address this:
- Perform comparative structure-activity relationship (SAR) studies using standardized assays (e.g., fixed IC₅₀ protocols) .
- Analyze solubility and stability under experimental conditions (e.g., DMSO vs. aqueous buffers) to rule out false negatives .
- Use computational docking to identify binding site interactions (e.g., sulfamoyl’s hydrogen bonding vs. benzodioxole’s π-π stacking) and correlate with activity trends .
Advanced: What methodological approaches are recommended to investigate reaction mechanisms involving sulfamoyl and benzodioxole moieties under varying pH?
Answer:
- Kinetic Studies: Monitor reaction rates (e.g., hydrolysis of sulfamoyl groups) via UV-Vis spectroscopy at pH 3–10 .
- Isotopic Labeling: Use ¹⁸O or deuterated solvents to track oxygen/nitrogen participation in bond cleavage/formation .
- Density Functional Theory (DFT): Model transition states and activation energies for pH-dependent pathways (e.g., acid-catalyzed vs. base-stabilized intermediates) .
Advanced: How can the benzodioxole and sulfamoyl groups be strategically modified to enhance target binding affinity while maintaining metabolic stability?
Answer:
- Benzodioxole Modifications: Introduce electron-withdrawing groups (e.g., -NO₂) to strengthen π-π interactions; fluorination (e.g., -F) improves metabolic stability by reducing CYP450 oxidation .
- Sulfamoyl Modifications: Replace N-benzyl/N-phenethyl with bicyclic amines (e.g., piperazine) to enhance hydrogen bonding without increasing logP .
- In Vitro Assays: Test modified analogs in liver microsomes to assess metabolic half-life and adjust substituents accordingly .
Basic: What strategies are effective in scaling up synthesis from milligram to gram quantities without compromising purity?
Answer:
- Solvent Scalability: Replace dichloromethane with toluene for easier large-scale reflux .
- Catalyst Loading: Optimize Pd catalyst concentration (0.5–1.0 mol%) to balance cost and efficiency .
- Purification at Scale: Use automated flash chromatography or centrifugal partition chromatography for consistent purity (>95%) .
Advanced: How should researchers design experiments to differentiate between hydrogen-bonding and hydrophobic interactions in biological systems?
Answer:
- Site-Directed Mutagenesis: Modify putative hydrogen-bonding residues (e.g., serine → alanine) in target proteins and compare binding affinities .
- Isothermal Titration Calorimetry (ITC): Quantify enthalpy (hydrogen bonding) vs. entropy (hydrophobic) contributions to ΔG .
- Molecular Dynamics (MD) Simulations: Track water displacement near benzodioxole groups to confirm hydrophobic pocket engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
